molecular formula C6H12O6 B11725128 (3R,4R,5S,6R)-5,6-dideuterio-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol

(3R,4R,5S,6R)-5,6-dideuterio-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol

Cat. No.: B11725128
M. Wt: 184.18 g/mol
InChI Key: WQZGKKKJIJFFOK-KWFMCDROSA-N
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Description

(3R,4R,5S,6R)-5,6-dideuterio-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol is a complex organic compound with a unique structure characterized by multiple hydroxyl groups and deuterium atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R,5S,6R)-5,6-dideuterio-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol involves several steps, including the protection and deprotection of hydroxyl groups, selective deuteration, and glycosylation reactions. The reaction conditions typically require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to achieve high purity and yield. Techniques such as chromatography and crystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

(3R,4R,5S,6R)-5,6-dideuterio-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carbonyl-containing compounds, while reduction reactions may regenerate the original hydroxyl groups .

Scientific Research Applications

(3R,4R,5S,6R)-5,6-dideuterio-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential role in biological processes and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,4R,5S,6R)-5,6-dideuterio-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and deuterium atoms play a crucial role in its reactivity and interactions with enzymes and other biomolecules. The exact pathways and molecular targets depend on the specific application and context .

Properties

Molecular Formula

C6H12O6

Molecular Weight

184.18 g/mol

IUPAC Name

(3R,4R,5S,6R)-5,6-dideuterio-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5-,6?/m1/s1/i1D2,2D,3D

InChI Key

WQZGKKKJIJFFOK-KWFMCDROSA-N

Isomeric SMILES

[2H][C@@]1([C@H]([C@H](C(O[C@]1([2H])C([2H])([2H])O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Origin of Product

United States

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